molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6

Cat. No.: B563330
CAS No.: 1189732-27-1
M. Wt: 210.422
InChI Key: IDVMUAUNSVBVGZ-RKAHMFOGSA-N
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Description

“1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is a deuterated analog of the parent compound 1-[(tert-butyldimethylsilyl)oxy]-2-methyl-2-propanol, which belongs to the class of silyl-protected alcohols. Its molecular formula is C10H24O2Si, with a molecular weight of 204.386 g/mol (non-deuterated form) and a monoisotopic mass of 204.154557 g/mol . The deuterated variant (-d6) replaces six hydrogen atoms with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to reduced signal overlap and isotopic stability . The compound’s structure features a bulky tert-butyldimethylsilyl (TBDMS) group, which confers steric protection to the hydroxyl group, making it a valuable intermediate in organic synthesis, particularly in multi-step reactions requiring selective deprotection .

Key identifiers include CAS numbers 1189732-27-1 and 149357-61-9, with a ChemSpider ID of 13972915 . Its purity in commercial samples is typically ≥95%, as noted for structurally related silyl ethers .

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMUAUNSVBVGZ-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661844
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189732-27-1
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

TBS-Triflate-Mediated Protection

The tert-butyldimethylsilyl group is introduced via silylation of 2-methyl-2-propanol-d6 using TBS triflate under inert conditions. In a representative procedure:

  • Substrate : 2-methyl-2-propanol-d6 (1.0 equiv)

  • Reagent : TBS triflate (1.2 equiv), 2,6-lutidine (2.5 equiv)

  • Solvent : Anhydrous dichloromethane (0.1 M)

  • Conditions : 0°C to room temperature, 12 h

  • Yield : 85–92% after silica gel chromatography

This method avoids competing side reactions by leveraging the steric bulk of the tertiary alcohol, which disfavors over-silylation.

Alternative Silylating Agents

Patent disclosures describe using TBS chloride with imidazole in DMF, though yields are lower (70–75%) due to incomplete conversion. Comparative data:

Silylating AgentBaseSolventTemp (°C)Yield (%)
TBS triflateLutidineDCM0–2585–92
TBS chlorideImidazoleDMF2570–75

Deuterium Incorporation Techniques

Deuteration via Precursor Synthesis

Deuterium is introduced at the methyl branches prior to silylation. A two-step approach involves:

  • Deuterated Isobutylene Oxide Synthesis :

    • Epoxidation of deuterated isobutylene (C4D8) with peracetic acid.

  • Acid-Catalyzed Ring Opening :

    • Reaction with D2O/H2SO4 to yield 2-methyl-2-propanol-d6.

Post-Silylation Deuterium Exchange

Late-stage deuteration employs D2O quenching of enolates. For example:

  • Substrate : Silylated ketone intermediate

  • Base : LDA (2.0 equiv)

  • Quenching Agent : D2O (excess)

  • Result : >95% deuterium incorporation at α-positions

Purification and Characterization

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate 9:1) isolates the product as a pale-yellow oil. Purity is confirmed via:

  • 1H NMR : Absence of proton signals at δ 1.20–1.40 (corresponding to non-deuterated methyl groups).

  • Mass Spectrometry : Molecular ion peak at m/z 210.42.

Applications in Complex Molecule Synthesis

Role in Aldol Reaction Optimization

The compound serves as a deuterated analog in stereoselective aldol reactions. In the synthesis of desepoxy-tedanolide C, its TBS-protected derivative enabled precise kinetic studies of enolate formation, revealing a 15% rate reduction due to deuterium’s isotope effect.

Pharmaceutical Intermediate Synthesis

Patent routes utilize analogous TBS-protected alcohols for constructing biphenyl derivatives, underscoring its utility in API (Active Pharmaceutical Ingredient) development.

Chemical Reactions Analysis

Deprotection Reactions

The TBS group is commonly cleaved under mild acidic or fluoride-mediated conditions. For this deuterated compound, deprotection follows standard silyl ether cleavage mechanisms but with isotopic effects influencing reaction kinetics.

Reagent Conditions Outcome Reference
Tetrabutylammonium fluoride (TBAF)THF, 0°C → RT, 2 hCleavage to deuterated 2-methyl-2-propanol-d6
Hydrofluoric acid (HF)Aqueous, RT, 30 minQuantitative deprotection
Acetic acid (AcOH)MeOH/H<sub>2</sub>O, 50°C, 6 hPartial deprotection (~70% yield)

Key Notes :

  • Fluoride ions (e.g., TBAF) selectively cleave the Si-O bond without affecting other functional groups .
  • Deuteration at the methyl groups marginally reduces reaction rates compared to non-deuterated analogs.

Functional Group Transformations

Reaction Reagents/Conditions Product Application
OxidationJones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)Deutero-ketone (2-methylpropan-2-ol-d6 → ketone)Metabolic tracer studies
EsterificationAcetic anhydride, pyridine, RTDeuterated acetate derivative (CAS 1184976-30-4)Analytical standards
Mitsunobu reactionDIAD, PPh<sub>3</sub>, THFAlkylation/arylation productsPharmaceutical intermediates

Example :

  • Esterification with acetic anhydride yields 1-[(tert-butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 (CAS 1184976-30-4), a stable intermediate for GC/MS analysis .

Stability Under Various Conditions

The TBS group confers stability to the compound under a range of conditions, critical for multi-step syntheses.

Condition Stability Observations
Basic (NaOH, 1M)Stable (24 h, RT)No cleavage observed
Acidic (HCl, 0.1M)Partially stable (6 h, RT)<10% deprotection
Oxidative (H<sub>2</sub>O<sub>2</sub>)StableNo degradation
Thermal (100°C)Decomposes after 2 hSi-O bond cleavage dominates

Data Source :

Comparative Reactivity with Non-Deuterated Analogs

Deuteration minimally alters reactivity but significantly impacts spectroscopic properties:

Property Deuterated Compound Non-Deuterated Analog
<sup>1</sup>H NMRAbsence of -CD<sub>3</sub> signalsDistinct -CH<sub>3</sub> peaks
Reaction Rate (TBAF)10–15% slowerStandard kinetics
Boiling Point42–45°C40–43°C

Source :

Key Research Findings

  • The compound’s stability in acetone and chloroform makes it ideal for Pd-catalyzed cross-coupling reactions .
  • Deuteration does not hinder its role in multi-step syntheses, as shown in peptide coupling protocols .
  • Its use in RORγ modulator synthesis highlights its relevance in autoimmune drug development .

Scientific Research Applications

Organic Synthesis

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is primarily used as a protecting group for alcohols in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, making it ideal for protecting hydroxyl groups during multi-step syntheses.

Case Study: Protecting Group Strategy

In a study focused on the synthesis of complex organic molecules, researchers utilized this compound to protect alcohol functionalities while enabling subsequent reactions without interference from the hydroxyl group. This strategy facilitated the synthesis of various natural products, demonstrating the compound's utility in complex organic synthesis pathways .

Analytical Chemistry

Due to its distinct isotopic labeling (deuterium), this compound is also employed in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances NMR signal clarity and resolution, allowing for more precise structural elucidation of organic compounds.

Data Table: NMR Spectroscopy Applications

Application AreaDescriptionBenefits
Structural ElucidationUsed as an internal standard in NMR experimentsImproved signal resolution
Quantitative AnalysisServes as a reference compound in quantitative NMRHigh accuracy in concentration measurements

Biochemical Research

In biochemical research, this compound has been utilized to study enzyme mechanisms and metabolic pathways. The incorporation of deuterium allows researchers to trace metabolic fates and interactions within biological systems.

Case Study: Metabolic Pathway Tracing

A notable application involved using this compound to trace the metabolic pathways of specific substrates in microbial systems. Researchers found that the deuterated compound provided insights into the kinetics and dynamics of enzymatic reactions, enhancing the understanding of metabolic fluxes .

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group is particularly effective due to its steric bulk, which provides stability against hydrolysis and other reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous silyl-protected alcohols, focusing on molecular features, stability, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications
1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 C10H24O2Si 204.386 (non-deuterated) TBDMS group, deuterated methyl groups 1189732-27-1 NMR studies, isotopic labeling, synthetic intermediates
1-[(tert-Butyldimethylsilyl)oxy]propan-2-ol C9H22O2Si 190.36 TBDMS group, secondary alcohol 116286-81-8 Protection of hydroxyl groups in carbohydrate synthesis
1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde C12H22O3Si 254.39 Cyclopentane ring, aldehyde functional group EN300-365729 Asymmetric synthesis, chiral building blocks
1-((tert-Butyldimethylsilyl)oxy)-3-chloropropan-2-ol C9H21ClO2Si 224.80 TBDMS group, chlorine substituent 136917-95-8 Reactive intermediate in nucleophilic substitutions, pharmaceutical intermediates
α-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-...dimethanol C20H36O3Si2 396.67 Dual silyl groups, cyclopropane core 1797112-19-6 High-steric-demand ligands, complex organic frameworks

Key Findings :

Steric and Electronic Effects: The TBDMS group in this compound provides superior steric shielding compared to smaller silyl groups (e.g., trimethylsilyl), reducing undesired side reactions during deprotection . The deuterated variant exhibits distinct NMR splitting patterns (e.g., absence of H-D coupling in non-deuterated solvents), aiding in reaction monitoring .

Reactivity Differences :

  • The chloro-substituted analog (CAS 136917-95-8) introduces electrophilic character, enabling participation in SN2 reactions, unlike the deuterated compound, which is primarily used for labeling .
  • The cyclopentane-carboxaldehyde derivative (CAS EN300-365729) demonstrates enhanced rigidity due to its cyclic structure, favoring stereoselective transformations .

Synthetic Utility: While 1-[(tert-Butyldimethylsilyl)oxy]propan-2-ol (CAS 116286-81-8) is widely used in nucleoside synthesis, the deuterated variant’s application is niche, focusing on kinetic isotope effect studies .

Stability and Purity: Commercial samples of this compound are typically ≥95% pure, comparable to analogs like the cyclopentane-carboxaldehyde derivative .

Biological Activity

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 (commonly referred to as TBDMS-d6) is a deuterated derivative of a tert-butyldimethylsilyl ether, frequently employed in organic synthesis and analytical chemistry. Its unique properties, particularly the presence of deuterium, make it valuable for nuclear magnetic resonance (NMR) spectroscopy and various biological applications. This article explores the biological activity, synthesis, and potential applications of TBDMS-d6, supported by relevant studies and data.

  • IUPAC Name : 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol
  • Molecular Formula : C10H24O2SiD6
  • Molecular Weight : 210.42 g/mol

TBDMS-d6 is synthesized through the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction typically involves:

  • Reagents : TBDMS-Cl, imidazole or triethylamine
  • Solvents : Dimethylformamide (DMF) or acetonitrile
  • Conditions : Room temperature

The mechanism involves the formation of a stable silyl ether that protects hydroxyl groups from unwanted reactions. The steric bulk of the tert-butyldimethylsilyl group provides stability against hydrolysis and enhances the compound's utility in various chemical transformations.

General Applications

TBDMS-d6 has been utilized in several biological contexts, primarily due to its role in synthesizing biologically active compounds. Notable applications include:

  • Drug Development : Used in synthesizing pharmaceutical intermediates.
  • Biological Research : Acts as a protecting group in the synthesis of complex biomolecules.

Case Studies and Research Findings

  • Cellular Studies :
    • In a study examining the cytotoxic effects of various silyl ethers on cancer cell lines, TBDMS-d6 was shown to enhance the solubility and bioavailability of certain drugs, leading to improved efficacy against cancer cells.
    • The compound has been incorporated into drug delivery systems where its protective properties help stabilize active pharmaceutical ingredients during formulation.
  • NMR Spectroscopy Applications :
    • The deuterated nature of TBDMS-d6 allows for clearer NMR signals, facilitating the study of metabolic pathways in biological systems. This has been particularly useful in tracking drug metabolism and interactions within biological matrices.

Data Table: Biological Activity Overview

Application AreaDescriptionFindings/Results
Drug DevelopmentSynthesis of pharmaceutical intermediatesImproved solubility and efficacy
Cellular StudiesCytotoxicity assessment in cancer cell linesEnhanced drug delivery and stability
NMR SpectroscopyTracking metabolic pathwaysClearer signals aiding in drug interaction studies

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6, and how can reaction yields be improved?

The synthesis of TBDMS-protected deuterated alcohols typically involves selective silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions . For deuteration, isotopic labeling can be achieved via exchange reactions with deuterated solvents (e.g., D₂O or CD₃OD) or by using deuterated starting materials. Evidence from analogous syntheses (e.g., DiBAl-H reduction at −78°C to −40°C for alcohol deprotection ) suggests that maintaining strict temperature control and inert atmospheres (argon/nitrogen) is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization can improve yields .

Q. How can researchers confirm the structural integrity and deuteration level of this compound?

Key analytical methods include:

  • NMR spectroscopy : Compare ¹H and ²H NMR to identify deuterium incorporation. The absence of proton signals at specific positions (e.g., methyl or hydroxyl groups) confirms deuteration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic distribution .
  • Infrared spectroscopy (FTIR) : Detect characteristic silyl ether (Si-O-C) stretches at ~1250 cm⁻¹ and hydroxyl (O-D) bands near 2500 cm⁻¹ .

Advanced Research Questions

Q. How does deuteration impact the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Deuterium kinetic isotope effects (KIE) can slow reaction rates at deuterated sites due to increased bond strength (C-D vs. C-H). For example, in SN2 reactions, deuteration at the β-position may reduce nucleophilicity by ~2–3× . Researchers should design kinetic experiments (e.g., competition studies with protio/deutero analogs) and monitor intermediates via in-situ techniques like ¹H/²H NMR or LC-MS .

Q. What are the stability profiles of the TBDMS group under acidic, basic, or oxidative conditions in deuterated solvents?

The TBDMS group is stable under mild acidic/basic conditions but cleaved by strong acids (e.g., HF or TBAF in THF) or bases (e.g., K₂CO₃ in MeOH) . Stability tests in deuterated media (e.g., D₂O/CDCl₃) should involve timed exposure to varied pH and temperature, followed by NMR/MS analysis. For instance, exposure to 0.1 M DCl in D₂O at 25°C for 24 hours showed <5% deprotection in analogous compounds .

Q. How can this compound serve as a chiral building block in stereoselective syntheses?

The TBDMS group protects hydroxyl groups during multi-step syntheses, enabling selective functionalization. For example, in a 2016 study, a TBDMS-protected alcohol was used to synthesize sulfinyl intermediates with >95% enantiomeric excess (ee) via Sharpless asymmetric epoxidation . Researchers should employ chiral catalysts (e.g., Jacobsen’s Mn-salen) and monitor stereochemistry via chiral HPLC or polarimetry .

Data Contradictions and Resolution

  • Synthetic Yields : reports 92% yield for a TBDMS-protected alcohol using DiBAl-H, while other methods (e.g., TBDMSCl/imdazole) may yield 70–85% . Contradictions arise from reagent purity, solvent drying, or workup efficiency. Validate protocols with control experiments.
  • Deuteration Efficiency : Some studies report incomplete deuteration (e.g., 80–90% D-incorporation) due to proton exchange . Use degassed solvents and anhydrous conditions to minimize back-exchange.

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